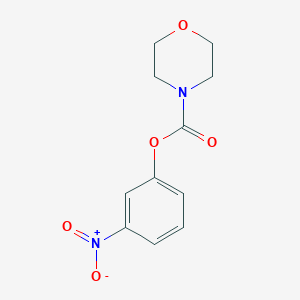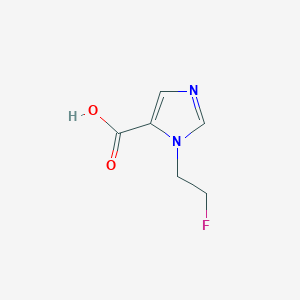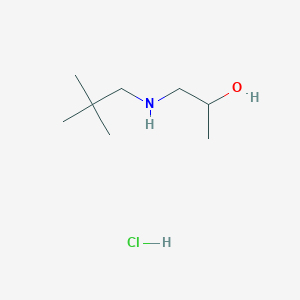![molecular formula C10H11N3S2 B3003151 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 379254-69-0](/img/structure/B3003151.png)
5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is characterized by the presence of a 2,3-dimethylphenyl amino group attached to the five-position of the thiadiazole ring and a thiol group at the second position. The 1,3,4-thiadiazole moiety is known for its diverse pharmacological activities and its derivatives are often explored for potential therapeutic applications.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One such method involves the electrochemical oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the construction of 3-substituted 5-amino-1,2,4-thiadiazoles under catalyst- and oxidant-free conditions at room temperature . Another approach is the ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for creating novel thiadiazole derivatives, as demonstrated in the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Density functional theory (DFT) calculations have been employed to understand the electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, which provide insights into the reactivity and interaction potential of these compounds .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including regioselective alkylation and glycosylation, as seen in the synthesis of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles . These reactions are typically carried out in the presence of alkylating agents or glycosyl halides, leading to the formation of S-functionalized or S-glycosylated products, respectively. The reactivity of the thiadiazole ring allows for the introduction of diverse substituents, which can significantly alter the biological activity and physicochemical properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the intramolecular C-H⋯S hydrogen bond in (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine contributes to the planarity of the molecule, which can affect its stacking interactions and overall stability . The presence of intermolecular hydrogen bonds, such as N-H⋯N bonds, can lead to the formation of dimers or higher-order structures, which is a common feature in the crystal packing of these compounds . Additionally, the electronic properties, such as the HOMO-LUMO gap and the molecular electrostatic potential, can provide insights into the reactivity and potential biological activity of the thiadiazole derivatives .
Applications De Recherche Scientifique
Antidepressant Activity
5-Amino-1, 3, 4-thiadiazole-2-thiol derivatives have been explored for their antidepressant activities. A study by Yusuf, Khan, & Ahmed (2008) synthesized new imine derivatives and found significant antidepressant effects in some compounds, surpassing neurotoxicity tests.
Anti-Convulsant Activity
Derivatives of 5-Amino-1,3,4-thiadiazole-2-thiol demonstrated promising anti-convulsant properties, as outlined in a study by Yusuf, Khan, Maria Khan, & Ahmed (2013). These compounds showed potential in inhibiting the human Carbonic Anhydrase-II enzyme, suggesting a basis for their pharmacological activity.
Antioxidant Behavior
The antioxidant capacity of 5-Amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles was investigated in a study by El Ashry et al. (2019). These compounds, synthesized from 5-amino-1,3,4-thiadiazole-2-thiol, exhibited notable antioxidant activity, comparable to standard drugs.
Structural Analysis
A comprehensive structural analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was conducted by Kerru et al. (2019). This study used various spectroscopic techniques and density functional theory calculations to examine the compound's molecular structure and properties.
Antimicrobial and Antitubercular Activity
Several studies have focused on the antimicrobial and antitubercular potential of 1,3,4-thiadiazole derivatives. For instance, Babu et al. (2020) synthesized Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol and found significant activity against various bacterial and fungal strains, including tuberculosis-causing mycobacteria.
Corrosion Inhibition
The corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol were studied by Ouici et al. (2017) in the context of mild steel protection in hydrochloric acid medium. This compound demonstrated effective inhibition of corrosion through electrostatic adsorption.
Fluorescent Probe for Heavy Metal Detection
The use of 5-Amino-1,3,4-thiadiazole-2-thiol in developing fluorescent probes for detecting heavy metal ions in water samples was explored by Mir et al. (2018). The synthesized nanocomposite demonstrated sensitivity to Hg2+ ions, showcasing its potential in environmental monitoring.
Propriétés
IUPAC Name |
5-(2,3-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-4-3-5-8(7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCVLGDUKSMZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NNC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)


![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)

![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)


![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)